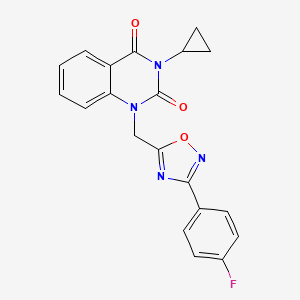
3-cyclopropyl-1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15FN4O3 and its molecular weight is 378.363. The purity is usually 95%.
BenchChem offers high-quality 3-cyclopropyl-1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropyl-1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A study by German et al. (2008) explored a series of 1-cyclopropyl-quinazoline-2,4-diones for their antimicrobial activity, particularly in lowering antimicrobial MIC in gyrase resistance mutants of Escherichia coli. They identified structural features within diones that enhanced activity against both wild-type and mutant strains, offering a novel approach to guide early-stage antimicrobial selection (German et al., 2008).
Pharmacological Research
In pharmacological research, the modulation of GABAA/benzodiazepine receptors by compounds structurally related to the specified chemical has been investigated. Tenbrink et al. (1994) reported on a series of imidazo[1,5-a]quinoxaline amides and carbamates, including derivatives with 1,2,4-oxadiazol rings, showing a range of intrinsic efficacies at the GABAA receptor (Tenbrink et al., 1994).
Synthetic Methodologies
A notable study in synthetic chemistry described a green and efficient method to synthesize pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipole cycloadditions, with He et al. (2021) exploring the microscopic mechanism behind these reactions. This research contributes to the understanding of light-induced synthetic processes, potentially informing the synthesis of related compounds (He et al., 2021).
Reaction Mechanisms and Theoretical Studies
Theoretical investigations into reaction mechanisms offer insight into the synthesis and reactivity of related chemical structures. He et al. (2021) used electronic structure calculation methods to explore the mechanism of light-induced reactions involving tetrazole-quinone 1,3-dipole cycloadditions, shedding light on the efficiency of these reactions and providing a basis for designing future photoinduced reactions (He et al., 2021).
Eigenschaften
IUPAC Name |
3-cyclopropyl-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3/c21-13-7-5-12(6-8-13)18-22-17(28-23-18)11-24-16-4-2-1-3-15(16)19(26)25(20(24)27)14-9-10-14/h1-8,14H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPQJYSJYPLVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

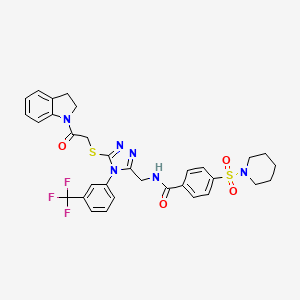

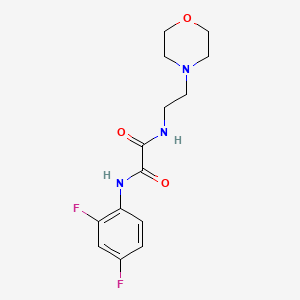
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate](/img/structure/B2672602.png)
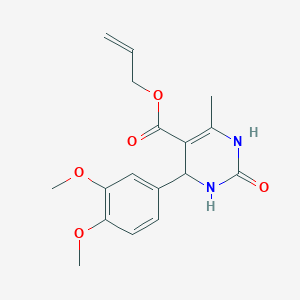
![1-ethyl-2-hydrazinyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2672607.png)
![2-[(2-fluorobenzyl)thio]-9-pyridin-3-yl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2672609.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2672610.png)
![4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2672613.png)
![1-(2-chlorobenzyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2672614.png)
![ethyl 4-[2-({1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]piperidine-1-carboxylate](/img/structure/B2672615.png)
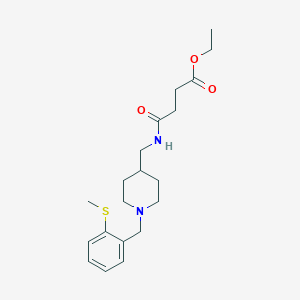
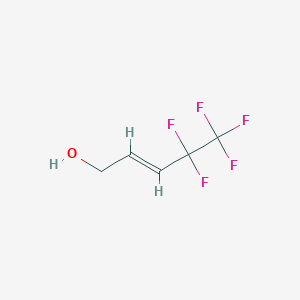
![N-(2-chlorobenzyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2672620.png)